1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide
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Overview
Description
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide is an organophosphorus compound with a unique structure that includes a tetrahydrophosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide typically involves the reaction of phenylphosphine with a chlorinated methyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetrahydrophosphorin ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorin derivatives.
Scientific Research Applications
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin: Lacks the oxide group.
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-sulfide: Contains a sulfur atom instead of oxygen.
Uniqueness
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxide group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H14ClOP |
---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
4-chloro-5-methyl-1-phenyl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H14ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
XWHNQGAXSDTSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCP(=O)(C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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